(2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide
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Overview
Description
The compound (2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide is a complex organic molecule that features a thiazole ring, a cyano group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of 2-chlorobenzylamine with α-haloketones in the presence of a base.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.
Formation of the Prop-2-enamide Moiety: This step involves the reaction of the thiazole derivative with 3-methoxy-4-propoxybenzaldehyde under basic conditions to form the corresponding enamine, followed by the addition of acryloyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the prop-2-enamide moiety.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring and the prop-2-enamide moiety.
Reduction: Amino derivatives resulting from the reduction of the cyano group.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, (2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide may exhibit biological activity, such as antimicrobial or anticancer properties. Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano group and the thiazole ring suggests potential interactions with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(3-methoxyphenyl)prop-2-enamide
- (2E)-N-[5-(2-bromobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide
- (2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-propoxyphenyl)prop-2-enamide
Uniqueness
The uniqueness of (2E)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the cyano group and the thiazole ring, along with the substituted aromatic rings, provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
(E)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O3S/c1-3-10-31-21-9-8-16(12-22(21)30-2)11-18(14-26)23(29)28-24-27-15-19(32-24)13-17-6-4-5-7-20(17)25/h4-9,11-12,15H,3,10,13H2,1-2H3,(H,27,28,29)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOYGLZWPLKVFX-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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